VLX600 is a lipophilic cation-based triazinoindolyl-hydrazone compound identified through chemical screening for its potential as an anti-cancer agent. [] Its primary mechanism of action revolves around the inhibition of mitochondrial oxidative phosphorylation (OxPhos). [] VLX600 exhibits preferential cytotoxicity towards cancer cells residing in hypoxic and nutrient-limited microenvironments, making it a subject of interest for targeting quiescent tumor cells often responsible for tumor relapse. [, , ]
This compound can be classified under several categories:
The synthesis of 6-methyl-3-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)-5H-[1,2,4]triazino[5,6-b]indole typically involves multi-step reactions that include the formation of the hydrazone linkage and the introduction of the pyridine moiety.
The molecular structure of 6-methyl-3-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)-5H-[1,2,4]triazino[5,6-b]indole can be analyzed using various spectroscopic techniques:
The compound may undergo various chemical reactions due to its functional groups:
The mechanism of action for 6-methyl-3-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)-5H-[1,2,4]triazino[5,6-b]indole is primarily linked to its interaction with biological targets involved in cancer proliferation:
The physical and chemical properties of 6-methyl-3-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)-5H-[1,2,4]triazino[5,6-b]indole are critical for understanding its behavior in biological systems:
The potential applications of 6-methyl-3-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)-5H-[1,2,4]triazino[5,6-b]indole are extensive:
The indole scaffold is a privileged structure in drug design, recognized for its prevalence in natural products and pharmaceuticals. Its planar, aromatic system enables diverse interactions (e.g., π-stacking, hydrogen bonding) with biological targets. Indole derivatives like sunitinib and toceranib are FDA-approved tyrosine kinase inhibitors for oncology, demonstrating the scaffold’s capacity for high-affinity target engagement [4]. The triazine core (1,2,4-triazine in particular) contributes electron-deficient π-systems that facilitate interactions with enzymes and receptors. Its three nitrogen atoms offer multiple sites for hydrogen bonding and metal coordination, enhancing binding versatility. When fused into polycyclic systems like triazino[5,6-b]indoles, these scaffolds create planar, conjugated frameworks ideal for intercalation or active-site binding in therapeutic targets [1] [4].
Table 1: Bioactive Compounds Featuring Indole or Triazine Motifs
Compound | Scaffold | Therapeutic Application | Key Structural Feature |
---|---|---|---|
Sunitinib | Indolin-2-one | Anticancer (VEGFR/PDGFR inhibitor) | Oxindole core with pyrrole subunit |
Toceranib | Indolin-2-one | Veterinary anticancer drug | Sunitinib analog with modified side chain |
SU5416 (Semaxanib) | Indolin-2-one | Antiangiogenic (clinical trial) | Fused indole-triazole hybrid |
Target Compound | Triazino[5,6-b]indole | Under investigation | Indole-triazine fusion + hydrazone linker |
Hydrazone linkers (–NHN=CR2) bridge pharmacophores while introducing conformational flexibility, acid-base responsiveness, and metal-chelating capacity. In indole chemistry, 3-hydrazinoindolin-2-one derivatives serve as precursors for synthesizing >9 structural classes of bioactive agents, including anticancer, antimicrobial, and antiviral compounds [4]. The E-configuration of the hydrazone bond (confirmed via X-ray crystallography in analogs) enforces planarity, which is critical for DNA intercalation or kinase binding. In the target compound, the hydrazone connects the triazinoindole core to the pyridin-2-yl moiety, enabling synergistic binding. Pyridine enhances water solubility and provides an additional metal-coordination site (tertiary nitrogen), broadening target interactions [1] [2].
The hybridization strategy merges three pharmacophoric elements into a single entity:
Table 2: Structural and Chemical Properties of the Target Compound
Property | Value/Descriptor | Source/Validation Method |
---|---|---|
Molecular Formula | C₁₇H₁₅N₇ | Elemental analysis [1] |
Molecular Weight | 317.35 g/mol | Mass spectrometry [1] [2] |
IUPAC Name | 6-methyl-N-[(E)-1-(pyridin-2-yl)ethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine | ChemSpider [2] |
SMILES | CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)NN=C(C)C4=CC=CC=N4 | PubChem [1] |
Hydrazone Bond Geometry | (E)-configuration | NMR/InChIKey [1] [2] |
Hazard Profile | H315-H319-H335 (Skin/Eye irritation, Respiratory irritation) | SDS [1] |
This design exploits complementary bioactivity: Indole-triazines intercalate DNA, hydrazones inhibit kinases like VEGFR, and pyridyl groups enhance blood-brain barrier penetration. The methyl group at C6 of the indole ring optimizes steric fit within hydrophobic binding pockets, as demonstrated in QSAR studies of analogs [4]. Such multi-target engagement potential positions this hybrid as a versatile scaffold for anticancer and CNS drug development.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7